NH-bis(PEG4-t-butyl ester)
CAS No.: 2055041-41-1
Cat. No.: VC0537122
Molecular Formula: C30H59NO12
Molecular Weight: 625.8
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2055041-41-1 |
---|---|
Molecular Formula | C30H59NO12 |
Molecular Weight | 625.8 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 |
Standard InChI Key | ZNEKZIKFKNVSRU-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
NH-bis(PEG4-t-butyl ester) is a bifunctional PEG derivative with the following identification parameters:
Parameter | Value |
---|---|
CAS Number | 2055041-41-1 |
Molecular Formula | C₃₀H₅₉NO₁₂ |
Molecular Weight | 625.79 g/mol |
IUPAC Name | di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate |
SMILES | O=C(OC(C)(C)C)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(OC(C)(C)C)=O |
InChI Key | ZNEKZIKFKNVSRU-UHFFFAOYSA-N |
The compound's structure contains three key functional elements that determine its chemical behavior and applications:
-
A central secondary amine group (-NH-) that serves as a reactive nucleophilic center
-
Two symmetric polyethylene glycol (PEG4) chains providing water solubility and biocompatibility
-
Terminal t-butyl ester groups that can be selectively deprotected under acidic conditions
This structural arrangement enables NH-bis(PEG4-t-butyl ester) to function as a versatile linker molecule in various chemical and biological applications, particularly in the development of targeted therapeutic agents.
Physical and Chemical Properties
Understanding the physical and chemical properties of NH-bis(PEG4-t-butyl ester) is essential for its proper handling and utilization in research and development settings:
Chemical Reactivity
The compound exhibits characteristic reactivity patterns that make it valuable for bioconjugation:
-
The secondary amine group (NH) is reactive toward:
-
Carboxylic acids
-
Activated NHS esters
-
Carbonyl compounds (ketones and aldehydes)
-
-
The t-butyl ester groups can be selectively deprotected under acidic conditions, revealing carboxylic acid groups for further functionalization
-
These deprotection reactions typically proceed without affecting the PEG backbone or the secondary amine
Applications in Bioconjugation Chemistry
NH-bis(PEG4-t-butyl ester) has emerged as a valuable tool in several areas of chemical biology and drug development:
Proteolysis-Targeting Chimera (PROTAC) Development
One of the most significant applications of NH-bis(PEG4-t-butyl ester) is in the synthesis of PROTACs (Proteolysis-Targeting Chimeras):
-
PROTACs are heterobifunctional molecules containing two different ligands connected by a linker
-
One ligand targets an E3 ubiquitin ligase while the other binds to the target protein
-
NH-bis(PEG4-t-butyl ester) serves as the linker component, providing:
-
Appropriate spacing between the ligands
-
Water solubility
-
Flexibility for optimal binding configurations
-
-
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Research by An et al. (2018) highlighted this application in their work: "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs" published in EBioMedicine .
Antibody-Drug Conjugate Development
NH-bis(PEG4-t-butyl ester) plays a crucial role in the development of antibody-drug conjugates (ADCs):
-
The PEG linker improves the solubility and pharmacokinetic profile of the conjugate
-
The bifunctional nature allows attachment of both an antibody and a therapeutic payload
-
The t-butyl ester groups can be selectively deprotected to reveal carboxylic acids for conjugation to the antibody or drug molecule
-
This approach enhances the stability of the conjugate in circulation while allowing controlled release at the target site
General Bioconjugation Applications
Beyond specialized applications, NH-bis(PEG4-t-butyl ester) serves as a versatile reagent for various bioconjugation strategies:
-
Modification of proteins, peptides, and other biomolecules
-
Creation of hydrophilic spacers in complex biomolecular structures
-
Development of imaging agents with improved pharmacokinetic properties
-
Synthesis of functionalized nanomaterials with enhanced biocompatibility
Comparison with Related PEG Derivatives
NH-bis(PEG4-t-butyl ester) belongs to a family of similar compounds that vary primarily in their PEG chain length. Understanding these relationships helps in selecting the appropriate derivative for specific applications:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PEG Chain Length |
---|---|---|---|---|
NH-bis(PEG2-t-butyl ester) | 1964503-36-3 | C₂₂H₄₃NO₈ | 449.6 | 2 units per chain |
NH-bis(PEG3-t-butyl ester) | 1814901-03-5 | C₂₆H₅₁NO₁₀ | 537.69 | 3 units per chain |
NH-bis(PEG4-t-butyl ester) | 2055041-41-1 | C₃₀H₅₉NO₁₂ | 625.79 | 4 units per chain |
N-(Boc-PEG4)-NH-PEG4-t-butyl ester | 2112737-17-2 | - | 640.8 | 4 units per chain with Boc protection |
The choice between these derivatives typically depends on:
-
Required spacing distance between conjugated molecules
-
Desired water solubility (increases with PEG chain length)
-
Specific functional group requirements for the intended application
Research Findings and Current Applications
Current research with NH-bis(PEG4-t-butyl ester) and related PEG derivatives has demonstrated several promising applications:
Enhanced Drug Delivery Systems
Research indicates that PEG-based linkers like NH-bis(PEG4-t-butyl ester) provide significant advantages in drug delivery:
-
Improved pharmacokinetic profiles with extended circulation times
-
Reduced immunogenicity of therapeutic conjugates
-
Enhanced aqueous solubility of hydrophobic drug molecules
-
Controlled drug release mechanisms in targeted environments
Nanotechnology Applications
NH-bis(PEG4-t-butyl ester) has shown utility in modifying nanoparticles for enhanced biomedical applications:
-
Surface modification of nanoparticles to enhance biocompatibility
-
Development of targeted delivery systems with improved pharmacokinetics
-
Creation of stimuli-responsive nanomaterials for controlled release applications
-
Functionalization of diagnostic imaging nanoparticles
Bioconjugation Chemistry Advancements
Research has demonstrated the versatility of NH-bis(PEG4-t-butyl ester) in various bioconjugation approaches:
-
The amino group efficiently reacts with activated esters, providing near-quantitative yields
-
Selective deprotection of t-butyl groups occurs under mild acidic conditions (TFA treatment)
-
Simultaneous bioconjugation reactions can be performed, leveraging the compound's bifunctional nature
-
The PEG spacer enhances the solubility and bioavailability of the resulting conjugates
Future Perspectives
NH-bis(PEG4-t-butyl ester) continues to show promising potential in several developing research areas:
-
Expanding applications in targeted protein degradation therapeutics
-
Development of next-generation antibody-drug conjugates with improved efficacy
-
Novel bioorthogonal conjugation strategies for in vivo applications
-
Integration into advanced drug delivery systems with enhanced targeting capabilities
-
Applications in emerging immunotherapy approaches requiring precise bioconjugation
The compound's versatility, combined with growing interest in targeted therapeutics, suggests it will remain an important tool in chemical biology and pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume